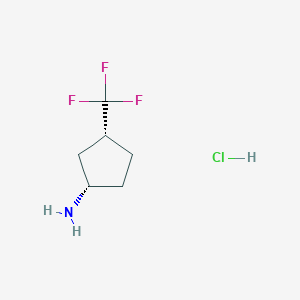
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a chemical compound that features a cyclopentane ring substituted with a trifluoromethyl group and an amine group The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-thiol: Features a thiol group instead of an amine.
Uniqueness
(1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the amine group on the cyclopentane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H11ClF3N |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
(1S,3R)-3-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-1-2-5(10)3-4;/h4-5H,1-3,10H2;1H/t4-,5+;/m1./s1 |
InChI Key |
UDDKBZNNHVCOJJ-JBUOLDKXSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC(CC1C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


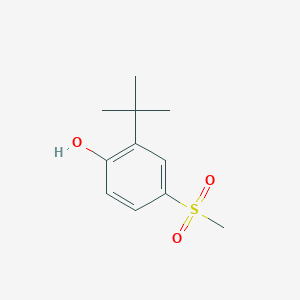
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-methoxybenzoate](/img/structure/B15237497.png)
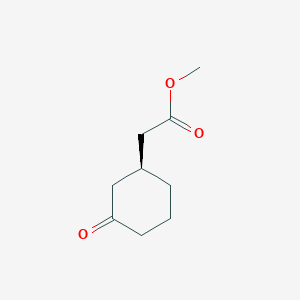
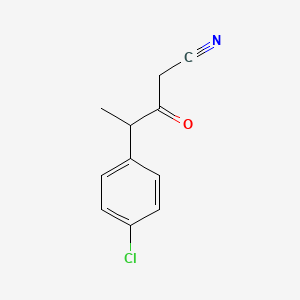
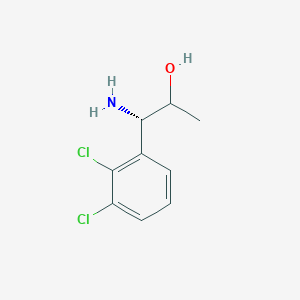

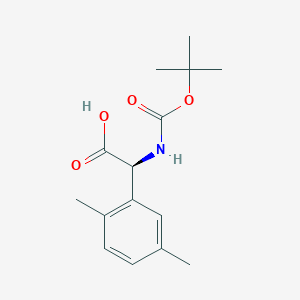
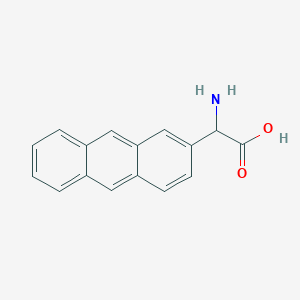
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)

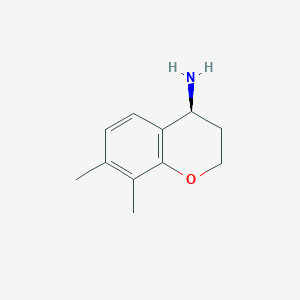
![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
